molecular formula C19H21F2N3O B7353481 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea

Número de catálogo B7353481
Peso molecular: 345.4 g/mol
Clave InChI: KJOPCQNZMOTNFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea, also known as MK-0646, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). This receptor is a transmembrane protein that plays a crucial role in the regulation of cell proliferation, differentiation, and survival. MK-0646 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and other diseases.

Mecanismo De Acción

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea acts as a competitive inhibitor of the IGF-1R, preventing the binding of the ligand insulin-like growth factor 1 (IGF-1) to the receptor. This results in the inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation and survival. By blocking these pathways, this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit cancer cell proliferation, induce apoptosis, and decrease tumor growth and metastasis. Additionally, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. These effects are believed to be mediated through the inhibition of the IGF-1R signaling pathway.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea is its specificity for the IGF-1R, which makes it a promising therapeutic agent for the treatment of cancer. However, its efficacy may be limited by the development of resistance mechanisms, which can occur through the upregulation of other signaling pathways. Additionally, the synthesis of this compound is a complex process that may limit its availability for research purposes.

Direcciones Futuras

There are several future directions for the development and application of 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea. One area of focus is the identification of biomarkers that can predict patient response to treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of this compound. Additionally, the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease, is an area of ongoing research.

Métodos De Síntesis

The synthesis of 1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea involves several steps, including the preparation of the key intermediate, 3-(2,4-difluorophenyl)cyclobutanone, and the coupling reaction with 1-[3-(aminomethyl)-5-methylphenyl]urea. The final product is obtained through purification and isolation processes using chromatography techniques. The synthesis of this compound is a complex process that requires expertise in organic chemistry and pharmaceutical development.

Aplicaciones Científicas De Investigación

1-[3-(Aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea has been extensively studied for its potential therapeutic applications in the treatment of cancer. Preclinical studies have shown that this compound can inhibit the growth and proliferation of cancer cells by blocking the IGF-1R signaling pathway. Clinical trials have also demonstrated promising results, with this compound showing efficacy in the treatment of various types of cancer, including breast, lung, and pancreatic cancer.

Propiedades

IUPAC Name

1-[3-(aminomethyl)-5-methylphenyl]-3-[3-(2,4-difluorophenyl)cyclobutyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O/c1-11-4-12(10-22)6-15(5-11)23-19(25)24-16-7-13(8-16)17-3-2-14(20)9-18(17)21/h2-6,9,13,16H,7-8,10,22H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOPCQNZMOTNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.